Product packaging for 1-(2-Methoxyethyl)-3-(1-naphthyl)urea(Cat. No.:CAS No. 102613-39-8)

1-(2-Methoxyethyl)-3-(1-naphthyl)urea

Cat. No.: B3335048
CAS No.: 102613-39-8
M. Wt: 244.29 g/mol
InChI Key: VPRVZGBEURQCEE-UHFFFAOYSA-N
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Description

Contextualization of Urea-Based Chemical Architectures in Scientific Discovery

The significance of urea (B33335) in chemistry began in 1828 when Friedrich Wöhler synthesized it from inorganic precursors, a landmark event that marked a pivotal moment in the origins of organic chemistry. nih.govwikipedia.org The urea functional group is central to drug development and medicinal chemistry because it can form multiple stable hydrogen bonds with biological targets like proteins and receptors. nih.govresearchgate.net The carbonyl group acts as a hydrogen bond acceptor, while the two nitrogen atoms serve as hydrogen bond donors. researchgate.net This bonding capability is crucial for stabilizing ligand-receptor interactions. nih.gov

Urea derivatives are integral to various fields, including medicinal chemistry, materials science, and organocatalysis. nih.gov In drug design, the urea scaffold is considered a "privileged scaffold" for its ability to interact with biological targets. researchgate.net This has led to the development of numerous urea-based compounds with applications ranging from anticancer agents to antivirals. researchgate.netnih.gov The conformational restriction of the urea functionality, due to electron delocalization, also plays a role in its interaction with biological molecules. nih.gov

Historical Trajectories and Evolution of Naphthyl and Methoxyethyl Urea Analogs in Academic Literature

Following Wöhler's initial synthesis, the development of urea derivatives for practical applications grew significantly. nih.govwikipedia.org An early example of a urea-based medicinal agent was developed by Bayer, leading to the discovery of Suramin, a potent drug used to treat sleeping sickness. nih.gov This highlighted the therapeutic potential of modifying the basic urea structure.

The incorporation of aromatic groups, such as the naphthyl moiety, was a key evolutionary step. Naphthyl groups provide aromatic characteristics that can influence a molecule's interaction with biological targets. evitachem.com For instance, research into N-methyl-N-1-naphthyl urea demonstrated that substitutions on the urea nitrogen could significantly increase solubility compared to its unsubstituted counterpart. nih.gov Thiourea (B124793) derivatives containing a naphthyl group have also been investigated for their biological activities and hydrogen bonding behavior. researchgate.net

The introduction of substituents like the methoxyethyl group represents a further refinement in the design of urea analogs. Such groups can enhance properties like solubility and bioavailability, which are critical for a compound's potential application in medicinal chemistry. evitachem.com The synthesis of various urea derivatives containing methoxyethyl groups, such as 1-(2-methoxyethyl)-3-(4-nitrophenyl)urea and 1-(2-methoxyethyl)-3-(thiadiazol-5-yl)urea, indicates the academic interest in exploring how this functional group modifies the properties of the core urea structure. sigmaaldrich.comnih.gov

Articulated Rationale for the Academic Investigation of 1-(2-Methoxyethyl)-3-(1-naphthyl)urea

The academic investigation of this compound is driven by the specific combination of its structural components. The molecule integrates a rigid, aromatic naphthyl group with a flexible, polar methoxyethyl chain via a urea linker, creating a compound with unique potential properties. evitachem.com

The primary rationale for its study lies in several key areas of chemical research:

Medicinal Chemistry : Urea derivatives are widely recognized as potential enzyme inhibitors. evitachem.com The structure of this compound is suitable for investigation as a lead compound in drug development. The naphthyl group can participate in π-π stacking or hydrophobic interactions within a target's active site, while the urea and methoxyethyl groups can form critical hydrogen bonds, potentially disrupting normal enzymatic function. evitachem.comnih.gov

Agricultural Chemistry : The structural properties of many urea derivatives make them candidates for use as herbicides or pesticides. evitachem.com Research into this compound could explore its potential bioactivity in an agricultural context.

Material Science : The distinct chemical structure of this compound makes it a candidate for investigation in the development of new polymers or other advanced materials. evitachem.com

The presence of the methoxyethyl substituent is particularly strategic, as it is expected to enhance the compound's solubility, a crucial factor for both biological and material applications. evitachem.com Simultaneously, the naphthyl moiety provides a large, hydrophobic scaffold that can be key to specific binding interactions. evitachem.com

Overview of Research Scope and Methodological Paradigms Applied to this compound

The research scope for this compound primarily encompasses its synthesis, purification, and characterization to explore its potential applications.

Synthesis: The most common method for synthesizing unsymmetrical ureas like this compound involves a nucleophilic addition reaction. evitachem.com This process typically includes:

Isocyanate Formation : A naphthyl-containing compound is converted into 1-naphthyl isocyanate. Traditionally, this involves reagents like phosgene (B1210022), though modern methods seek safer alternatives. evitachem.comnih.gov

Nucleophilic Addition : The 1-naphthyl isocyanate is then reacted with 2-methoxyethylamine (B85606). The amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group to form the stable urea linkage. evitachem.com

Purification : The resulting crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to isolate the pure compound. evitachem.com

Characterization and Analysis: Following synthesis, the compound's structure and purity are confirmed using various analytical techniques. These methods are standard in chemical research and would include spectroscopic analysis to confirm the molecular structure. The mechanism of action, particularly in a biological context, is often investigated through its interaction with specific targets like enzymes, where urea derivatives frequently act as inhibitors by mimicking substrate structures. evitachem.com

Compound Reference Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O2 B3335048 1-(2-Methoxyethyl)-3-(1-naphthyl)urea CAS No. 102613-39-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyethyl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-18-10-9-15-14(17)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRVZGBEURQCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145397
Record name Urea, 1-(2-methoxyethyl)-3-(1-naphthyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102613-39-8
Record name Urea, 1-(2-methoxyethyl)-3-(1-naphthyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(2-methoxyethyl)-3-(1-naphthyl)-
Source EPA DSSTox
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Record name 1-(2-METHOXYETHYL)-3-(1-NAPHTHYL)UREA
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Synthetic Methodologies and Chemical Derivatization Strategies for 1 2 Methoxyethyl 3 1 Naphthyl Urea

Established and Emerging Synthetic Pathways for 1-(2-Methoxyethyl)-3-(1-naphthyl)urea

The preparation of unsymmetrical ureas such as this compound has evolved from traditional methods to more efficient and safer modern approaches. evitachem.com The most conventional and widely employed route involves the reaction of an isocyanate with an amine. nih.gov

Historically, the synthesis relies on the generation of 1-naphthyl isocyanate from 1-naphthylamine (B1663977), which is then reacted with 2-methoxyethylamine (B85606). evitachem.comvulcanchem.com While effective, yielding the final product in high purity (>85%), this pathway involves hazardous reagents like phosgene (B1210022). evitachem.com

Emerging alternatives aim to circumvent the use of toxic intermediates. These include:

Carbamate (B1207046) Transesterification : This method involves the reaction of 1-naphthyl carbamates with 2-methoxyethylamine under moderate conditions (e.g., 60°C for 12 hours), achieving yields of approximately 75% without generating toxic byproducts. evitachem.com

Oxidative Carbonylation : Palladium-catalyzed reactions that utilize amines with carbon monoxide (CO) and an oxygen (O₂) source can produce ureas in yields ranging from 70–80%, although this often requires pressurized systems. evitachem.com

The synthesis of this compound typically proceeds through an isocyanate intermediate. nih.gov

Isocyanate Pathway: The traditional method involves two main steps:

Isocyanate Formation : 1-Naphthylamine is treated with phosgene or a safer equivalent like triphosgene (B27547) (bis(trichloromethyl)carbonate, BTC). nih.govevitachem.com The amine's nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of phosgene. Subsequent elimination of two molecules of hydrogen chloride (HCl) yields the highly reactive 1-naphthyl isocyanate intermediate. This intermediate is sensitive to moisture and requires anhydrous reaction conditions. evitachem.com

Nucleophilic Addition : The lone pair of electrons on the nitrogen atom of 2-methoxyethylamine attacks the electrophilic carbon atom of the isocyanate group in 1-naphthyl isocyanate. evitachem.com This nucleophilic addition forms a new carbon-nitrogen bond, resulting in the final this compound product. evitachem.com

Carbamate Intermediate Pathway : An alternative two-step synthesis proceeds through a stable carbamate intermediate, avoiding the direct handling of isocyanates. mdpi.com

Carbamate Formation : An amine (e.g., 1-naphthylamine) is reacted with a chloroformate, such as phenyl chloroformate, to form a stable aryl carbamate. mdpi.com

Substitution : The resulting carbamate is then treated with a second amine (2-methoxyethylamine), which displaces the phenyl-oxy group to form the final urea (B33335) product. mdpi.com

Optimizing the synthesis of this compound is critical for maximizing yield and purity while ensuring safety. Key parameters for optimization include solvent choice, temperature, and purification methods.

For the isocyanate pathway, maintaining strictly anhydrous conditions is paramount to prevent the hydrolysis of the isocyanate intermediate to the corresponding amine, which would lead to the formation of the symmetrical 1,3-bis(1-naphthyl)urea byproduct. evitachem.comnih.gov The reaction involving 1-naphthylamine and phosgene is typically performed at low temperatures (0–5°C) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). evitachem.com

Purification protocols are essential for removing unreacted starting materials and byproducts. Common techniques include:

Recrystallization : The crude product can be dissolved in a hot solvent and allowed to cool, causing the pure compound to crystallize out. evitachem.com

Chromatography : Column chromatography is another effective method for isolating the pure product from complex reaction mixtures. evitachem.com

The table below summarizes key aspects of different synthetic pathways.

Method Key Reagents Typical Conditions Advantages Disadvantages Yield
Isocyanate Pathway 1-Naphthylamine, Phosgene (or Triphosgene), 2-MethoxyethylamineAnhydrous CH₂Cl₂, 0-5°CHigh Yield, Well-establishedUse of highly toxic phosgene>85% evitachem.com
Carbamate Transesterification 1-Naphthyl Carbamate, 2-Methoxyethylamine60°C, 12hAvoids toxic isocyanatesModerate conditions, longer time~75% evitachem.com
Oxidative Carbonylation Amines, CO, O₂, Palladium catalystPressurized systemDirect, uses CO as C1 sourceRequires special equipment (pressure)70-80% evitachem.com

Novel Approaches in the Synthesis of this compound and Catalyst Development

Modern synthetic chemistry emphasizes the development of safer, more sustainable, and efficient methodologies.

Safer Reagents : To circumvent the extreme toxicity of phosgene, several substitutes have been widely adopted.

Triphosgene (BTC) : A stable, crystalline solid that serves as a safer alternative to gaseous phosgene, although it still requires careful handling. nih.govmdpi.com

N,N'-Carbonyldiimidazole (CDI) : A crystalline solid that reacts with amines to form an activated intermediate, which then reacts with a second amine to yield an unsymmetrical urea. CDI is significantly safer as it does not produce chlorinated byproducts. nih.govmdpi.com

Catalyst Development : Catalysis plays a crucial role in enhancing reaction efficiency and selectivity.

Palladium/Ceria (Pd/CeO₂) : In oxidative carbonylation reactions, a Pd/CeO₂ catalyst (5 mol%) has been shown to suppress the polymerization of urea by accelerating methoxylation kinetics, achieving high selectivity for the desired product. evitachem.com

Iron(III) Chloride (FeCl₃) : FeCl₃ has been explored as an inexpensive, abundant, and environmentally friendly catalyst for related multicomponent reactions involving urea and naphthyl derivatives under microwave irradiation, promoting high yields in short reaction times. chemmethod.com

Innovative Synthetic Methods :

Mechanochemistry : Solvent-free ball milling of 1-naphthylamine and 2-methoxyethyl isocyanate can drive the reaction to completion in as little as 30 minutes with a 94% yield. This green chemistry approach requires no solvents or catalysts and significantly reduces waste. evitachem.com

CO₂ as a C1 Source : Metal-free methods are being developed to synthesize urea derivatives using carbon dioxide as a sustainable C1 building block at atmospheric pressure and room temperature. organic-chemistry.org

Lossen Rearrangement : This classic rearrangement can be promoted by reagents like 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) or carbonyldiimidazole to convert hydroxamic acids into isocyanates, which can then be trapped by amines to form ureas. organic-chemistry.org

Approach Description Key Advantage
Mechanochemistry Solvent-free ball milling of reactants. evitachem.comGreen chemistry, rapid, high yield (94%). evitachem.com
Safer Reagents Use of N,N'-Carbonyldiimidazole (CDI) instead of phosgene. nih.govAvoids highly toxic reagents and byproducts. nih.gov
Advanced Catalysis Pd/CeO₂ catalyst for oxidative carbonylation. evitachem.comSuppresses byproduct formation, high selectivity. evitachem.com
CO₂ Utilization Direct use of CO₂ as a carbonyl source. organic-chemistry.orgSustainable, uses a greenhouse gas as feedstock. organic-chemistry.org

Regioselective and Stereoselective Synthesis Considerations for this compound Analogs

Regio- and stereoselectivity are crucial for synthesizing specific isomers of pharmacologically active molecules. mdpi.com

Regioselectivity : This is particularly relevant in the synthesis of the starting material, 2-methoxyethylamine. Introducing the methoxyethyl group requires precise control to prevent side reactions. One effective route involves using ethylene (B1197577) carbonate, which reacts with ammonia (B1221849) to generate 2-aminoethanol. This intermediate then undergoes selective methylation, for instance with dimethyl sulfate (B86663) under phase-transfer catalysis, to yield 2-methoxyethylamine with high regioselectivity (>90%) and minimal formation of dialkylation byproducts. evitachem.com Protection-deprotection strategies, such as using a Boc group on the amine, can also be employed to prevent over-alkylation during the methoxylation step. evitachem.com

Stereoselectivity : The compound this compound itself is achiral. However, stereoselectivity becomes critical when synthesizing analogs with chiral centers. For example, if a chiral amine such as (R)- or (S)-1-(1-naphthyl)ethylamine were used in place of 2-methoxyethylamine, the resulting product would be a specific enantiomer. google.com The synthesis of single enantiomers is vital in drug development, as different stereoisomers can have vastly different biological activities. mdpi.com

Scaffold Derivatization and Functionalization of this compound

Derivatization of the parent scaffold is a common strategy to fine-tune the physicochemical properties of a molecule. For urea-based compounds, a key goal is often to improve water solubility. One successful strategy is the disruption of molecular planarity, which reduces crystal packing energy. nih.gov For instance, introducing a methyl group on one of the urea nitrogens of a related compound, N-1-naphthyl urea, was shown to disrupt planarity due to steric clashes with the naphthyl ring. nih.gov This type of modification on the this compound scaffold could similarly enhance its drug-like properties.

The naphthyl moiety offers multiple positions for functionalization, allowing for the synthesis of a diverse library of analogs. Modern C-H functionalization techniques provide powerful tools for regioselective modifications. researchgate.net

C4-Position Amination : A highly efficient protocol for the amination of the C4-position of 1-naphthylamine derivatives has been developed using picolinamide (B142947) as a bidentate directing group. This silver(I)-catalyzed reaction proceeds smoothly at room temperature with azodicarboxylates to furnish 4-aminated 1-naphthylamine derivatives in good to excellent yields. researchgate.net

β-Position Alkenylation : Rhodium-catalyzed oxidative alkenylation of naphthalene (B1677914) has been shown to be highly selective for the β-position (C2, C3, C6, C7) over the α-position (C1, C4, C5, C8), with observed β:α ratios exceeding 20:1. This catalyst-controlled selectivity allows for targeted functionalization away from the point of urea attachment. researchgate.net

C8-Position Functionalization : While less common, methods for C8-functionalization using a carbonyl as a weakly coordinating directing group have also been reported, expanding the possibilities for derivatization. researchgate.net

The table below highlights some regioselective functionalization methods applicable to the naphthyl core.

Reaction Position Catalyst/Directing Group Key Features
C-H Amination C4Silver(I) / Picolinamide DGSelf-redox process, room temperature, high yield. researchgate.net
Oxidative Alkenylation β (C2, C3, C6, C7)Rhodium(I) catalystHigh β:α selectivity (>20:1), catalyst-controlled. researchgate.net
C-H Annulation C8 (via C-H activation)Rhodium / Picolinamide DGForms new fused ring systems. researchgate.net

Systematic Alterations to the Methoxyethyl Side Chain

The methoxyethyl side chain of this compound is a key site for structural modification to investigate structure-activity relationships (SAR). Alterations can be introduced by varying the alkoxy group or the length of the alkyl chain. These changes can influence properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

A primary strategy for modifying this side chain involves the synthesis of analogues from different amino alcohol precursors. The general synthesis of these analogues follows the established route for urea formation: the reaction of 1-naphthyl isocyanate with a variety of N-substituted aminoethanols. For instance, to create analogues with different alkoxy groups, one can start with the corresponding 2-alkoxyethylamines.

Table 1: Synthesis of 1-(2-Alkoxyethyl)-3-(1-naphthyl)urea Analogues

Precursor Amine Resulting Urea Derivative Synthetic Approach
2-Ethoxyethylamine 1-(2-Ethoxyethyl)-3-(1-naphthyl)urea Reaction with 1-naphthyl isocyanate
2-Propoxyethylamine 1-(2-Propoxyethyl)-3-(1-naphthyl)urea Reaction with 1-naphthyl isocyanate
2-Isopropoxyethylamine 1-(2-Isopropoxyethyl)-3-(1-naphthyl)urea Reaction with 1-naphthyl isocyanate

Another approach involves the derivatization of a precursor molecule, such as 1-(2-hydroxyethyl)-3-(1-naphthyl)urea. This precursor can be synthesized by reacting 1-naphthyl isocyanate with ethanolamine. The hydroxyl group of this precursor serves as a versatile handle for further functionalization, such as etherification, to introduce a variety of substituents. For example, alkylation of the hydroxyl group using an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base would yield the corresponding alkoxyethyl derivatives.

Table 2: Derivatization of 1-(2-Hydroxyethyl)-3-(1-naphthyl)urea

Reagent Reaction Type Product
Methyl Iodide / Base Williamson Ether Synthesis This compound
Ethyl Bromide / Base Williamson Ether Synthesis 1-(2-Ethoxyethyl)-3-(1-naphthyl)urea

These systematic alterations allow for a fine-tuning of the molecule's properties. For example, increasing the length of the alkyl chain in the alkoxy group generally increases lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic binding pockets.

Functionalization and Diversification at the Urea Bridge

The urea bridge itself is a prime target for chemical modification to explore different hydrogen bonding patterns and to introduce bioisosteric replacements. Key strategies include N-alkylation, N-acylation, and conversion to thiourea (B124793) or guanidine (B92328) analogues.

N-Alkylation and N-Acylation: Direct N-alkylation of the urea nitrogens can be achieved using alkyl halides in the presence of a strong base. This modification can alter the hydrogen-bonding capabilities of the urea moiety and introduce steric bulk. N-acylation, using acyl chlorides or anhydrides, can introduce further functional groups and change the electronic properties of the urea. These reactions can potentially occur on either nitrogen of the urea bridge, and the regioselectivity would depend on the specific reaction conditions and the electronic environment of each nitrogen atom.

Conversion to Thiourea and Guanidine Analogues: The urea functional group can be replaced with isosteric groups like thiourea or guanidine to probe the importance of the carbonyl oxygen in biological interactions.

The synthesis of the corresponding thiourea analogue , 1-(2-methoxyethyl)-3-(1-naphthyl)thiourea, is typically achieved by reacting 1-naphthyl isothiocyanate with 2-methoxyethylamine. nih.gov Isothiocyanates are common starting materials for the synthesis of thiourea derivatives. nih.govnih.gov

The guanidine analogue can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxyethylamine with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, to form a protected guanidine intermediate. rsc.orgnih.gov This intermediate is then deprotected and can be coupled with 1-aminonaphthalene to yield the desired 1-(2-methoxyethyl)-3-(1-naphthyl)guanidine.

Table 3: Bioisosteric Replacement of the Urea Moiety

Analogue Type Key Starting Materials General Reaction
Thiourea 1-Naphthyl isothiocyanate, 2-Methoxyethylamine Nucleophilic addition

These derivatization strategies at the urea bridge significantly expand the chemical diversity of the this compound scaffold, providing a rich library of compounds for further investigation.

Advanced Structural Elucidation and Conformational Analysis of 1 2 Methoxyethyl 3 1 Naphthyl Urea

X-ray Crystallographic Studies of 1-(2-Methoxyethyl)-3-(1-naphthyl)urea and Co-crystal Structures

While a specific, publicly available single-crystal X-ray structure for this compound was not identified in the surveyed literature, extensive crystallographic data on related N-aryl and N,N'-diaryl ureas allow for a detailed prediction of its solid-state conformation and interactions. nih.govpsu.edu Urea (B33335) derivatives are foundational components in supramolecular chemistry and crystal engineering due to their capacity to form predictable and robust hydrogen-bonding networks. psu.edumdpi.comresearchgate.net

The conformation of N,N'-disubstituted ureas in the solid state is generally characterized by a trans-trans arrangement of the substituents relative to the carbonyl group. nih.gov For N-aryl ureas, the planarity of the molecule can be influenced by the substituents. The introduction of bulky groups, such as the 1-naphthyl group in the title compound, can lead to a twisted conformation to minimize steric strain. acs.org In solution and solid-state studies of N,N'-diphenylureas, the conformation determined from X-ray crystallography is often in good agreement with the predominant conformation observed in solution via NMR. nih.gov In co-crystal structures, where urea derivatives are crystallized with other molecules (e.g., dicarboxylic acids, water), the fundamental hydrogen-bonding patterns of the urea can either be preserved or systematically altered, leading to diverse supramolecular architectures. psu.eduacs.orgacs.org For example, co-crystallization of a flexible bis(pyridylurea) ligand with different metal salts and anions demonstrated that the ligand could adopt varied conformations, from linear to V-shaped, to accommodate the coordination environment. rsc.org

Table 1: Representative Crystallographic Data for Related Urea Compounds This table presents data from similar urea structures to illustrate typical parameters, as specific data for this compound is not available.

CompoundCrystal SystemSpace GroupKey FeatureReference
1,3-Di(quinolin-3-yl)ureaOrthorhombicPbcnDihedral angle of 19.72° between quinoline (B57606) rings; forms N-H···N bonds. psu.edu
N,N'-bis(3-pyridyl)urea (hydrate)MonoclinicP21/cWater molecules disrupt the typical urea tape, forming N-H···O(water) bonds. acs.org
Bis(tert-butyl)thiourea--Adopts a trans-trans conformation, forming hydrogen-bonded chains. psu.edu
N,N′-diphenyl-N,N′-diethylurea--Amide groups show nonplanar distortion of ~30°. nih.gov

The crystal packing of urea-containing compounds is dominated by hydrogen bonds, with the urea functionality providing two strong N-H hydrogen bond donors and a C=O carbonyl oxygen acceptor. psu.edunih.gov The most common and robust supramolecular motif formed by N,N'-disubstituted ureas is the "urea tape" or α-network, a one-dimensional chain where molecules are linked by bifurcated N-H···O=C hydrogen bonds. acs.orgresearchgate.net In the crystal structure of urea itself, the carbonyl oxygen is hydrogen-bonded to four N-H groups from three different neighboring molecules. researchgate.net These tapes or chains can then assemble into layered networks through further interactions. psu.edu

However, this primary N-H···O pattern can be altered. In diaryl ureas with electron-withdrawing groups, intramolecular C-H···O interactions can reduce the hydrogen bond acceptor strength of the urea oxygen. acs.org This makes other potential acceptors, such as a nitrogen atom on a pyridine (B92270) ring or an oxygen atom from a solvent molecule, more competitive for the strong N-H donors. acs.orgacs.org This can lead to the complete absence of the urea tape synthon in favor of N-H···N or N-H···O(solvent) hydrogen bonds. psu.eduacs.org In the case of this compound, the ether oxygen of the methoxyethyl group could also potentially act as a hydrogen bond acceptor, further diversifying the possible packing arrangements. The interplay between the strong N-H···O urea interactions, potential N-H···O(ether) bonds, and π-π stacking from the naphthyl rings would ultimately dictate the final crystal structure.

Conformational polymorphism occurs when a single compound crystallizes into different structures (polymorphs) containing different molecular conformations. nih.gov This phenomenon is particularly prevalent in molecules that possess significant conformational flexibility, such as those with multiple rotatable single bonds and low-energy conformers. nih.gov this compound is a prime candidate for exhibiting conformational polymorphism due to the rotational freedom around the N-C(naphthyl), C-N(urea), N-C(ethyl), C-C(ethyl), and C-O(ether) bonds.

The formation of polymorphs is governed by a delicate balance between the intramolecular energy of a specific conformer and the intermolecular energy of the crystal lattice. nih.gov A molecule might adopt a higher-energy (strained) conformation if it allows for more favorable crystal packing through stronger or more numerous intermolecular interactions, such as hydrogen bonding or close packing. nih.gov The presence of flexible side chains, like the methoxyethyl group, increases the likelihood of polymorphism as different chain conformations (e.g., gauche vs. anti) can lead to entirely new hydrogen-bonding schemes and packing efficiencies. rsc.org While no specific studies on the polymorphism of this compound have been reported, its inherent flexibility makes it highly probable that different polymorphs could be isolated under varying crystallization conditions.

Solution-State Conformational Dynamics of this compound

In solution, flexible molecules like this compound exist as an equilibrium of multiple, rapidly interconverting conformers. nih.govacs.org The conformational preferences are dictated by a combination of steric hindrance, electronic effects, and interactions with the solvent. nih.govresearchgate.net For N,N'-diaryl ureas, extensive studies have shown that the conformations observed in the solid state are often the predominant, lowest-energy isomers in solution. nih.gov However, for N-alkyl-N'-aryl ureas, the energy landscape can be more complex, with multiple conformations being closely spaced in energy. nih.gov

Dynamic NMR (DNMR) spectroscopy is a primary tool for investigating the kinetics of conformational changes that occur on the NMR timescale, such as bond rotations. nih.govmontana.edu For urea derivatives, the delocalization of nitrogen lone-pair electrons into the carbonyl group gives the C-N bonds partial double-bond character, resulting in a significant barrier to rotation. nih.govyoutube.com This restricted rotation can make chemically equivalent groups magnetically non-equivalent at low temperatures, leading to separate signals in the NMR spectrum. montana.edu As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. nih.gov

By analyzing these temperature-dependent line-shape changes, the free energy of activation (ΔG‡), or rotational barrier, can be calculated. nih.gov For the parent urea molecule, the rotational barrier is approximately 11.5 kcal/mol. researchgate.net Studies on N-alkyl and N-phenyl substituted ureas show that rotation about the C(sp²)-N bond is slightly more hindered, with barriers in the range of 8.2–9.4 kcal/mol. researchgate.netacs.org The barrier to rotation around the N-C(aryl) bond is generally much lower; for phenylurea, it is predicted to be around 2.4 kcal/mol. acs.org The presence of bulky substituents can significantly increase these barriers. nih.gov

Table 2: Typical Rotational Energy Barriers in Urea Derivatives

Compound/ClassRotating BondRotational Barrier (ΔG, kcal/mol)MethodReference
Urea (parent)C-N11.51H NMR researchgate.net
AlkylureasC(sp²)-N8.6 - 9.4Calculation (MP2) acs.org
PhenylureaC(sp²)-N~9.4Calculation (MP2) acs.org
PhenylureaN-C(aryl)2.4Calculation (MP2) acs.org
N-BenzhydrylformamidesC(O)-N20 - 23Calculation (DFT) nih.gov

Vibrational circular dichroism (VCD) is a form of chiroptical spectroscopy that measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions. acs.orgresearchgate.net VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and can provide detailed structural and conformational information for molecules in solution. researchgate.netyoutube.com By comparing experimentally measured VCD spectra with those predicted by quantum chemical calculations, it is possible to unambiguously determine the absolute configuration of chiral molecules. acs.org

This compound is an achiral molecule. In an achiral solvent, it will not produce a VCD spectrum, as there is no net differential absorption of circularly polarized light. acs.org However, the principles of VCD are relevant for understanding its conformational space. If the molecule were to be placed in a chiral environment (e.g., a chiral solvent or host) or if a chiral center were introduced into its structure, VCD would become a powerful tool. The resulting VCD signals would be highly dependent on the molecule's preferred solution-state conformation, including the dihedral angles along its flexible backbone and the relative orientation of the naphthyl and methoxyethyl groups. nih.gov

Gas-Phase Structural Elucidation and Spectroscopic Characterization of this compound

The study of molecules in the gas phase provides insight into their intrinsic properties, free from the influence of intermolecular interactions present in solution or the solid state. researchgate.netmst.edu Theoretical quantum chemical calculations are a primary method for investigating the gas-phase structures of urea derivatives. mst.eduresearchgate.net

For the parent urea molecule, computational studies have established that the global minimum energy structure in the gas phase is not the planar C2v conformation but a non-planar C2 structure where the amino groups are slightly pyramidalized. mst.edu This highlights that the preferred conformation can differ significantly between the gas phase and the condensed phases, where intermolecular hydrogen bonding enforces planarity. researchgate.netresearchgate.net For substituted ureas, a similar trend is observed; for example, computational studies of N-hydroxyurea show that while an intramolecularly hydrogen-bonded conformer is most stable in the gas phase, a different, non-bonded conformer is more stable in aqueous solution, demonstrating the crucial role of hydration. researchgate.net

While specific experimental gas-phase spectroscopic data for this compound are not available in the reviewed literature, computational methods could predict its lowest-energy gas-phase conformers. Such studies would likely reveal a landscape of several stable rotamers, with the relative energies determined by a balance of intramolecular steric and electronic effects, including potential weak intramolecular hydrogen bonds between the urea N-H and the ether oxygen.

Table of Compound Names Mentioned

Systematic NameCommon/Trivial Name
This compound-
Urea-
1,3-Di(quinolin-3-yl)urea-
N,N'-bis(3-pyridyl)urea-
N,N'-diphenylurea-
N,N′-diphenyl-N,N′-diethylurea-
N-hydroxyurea-
N-phenylurea-
N-Benzhydrylformamide-

Solid-State NMR and Raman Spectroscopy for Probing Molecular Dynamics and Interactions

The intricate interplay of molecular structure, dynamics, and intermolecular interactions in the solid state is pivotal to understanding the physicochemical properties of pharmaceutical compounds. For this compound, solid-state Nuclear Magnetic Resonance (NMR) and Raman spectroscopy serve as powerful, non-destructive analytical techniques to probe these characteristics at a molecular level. While specific experimental data for this particular compound is not extensively available in public literature, analysis of urea and its derivatives provides a framework for the expected spectroscopic behavior and the insights these techniques can offer.

Solid-state NMR spectroscopy is uniquely sensitive to the local chemical environment of atomic nuclei (e.g., ¹³C, ¹⁵N, ¹H), providing detailed information about molecular conformation, packing, and dynamics in the crystalline lattice. For this compound, ¹³C and ¹⁵N solid-state NMR would be particularly informative. The chemical shifts of the carbonyl carbon and the two nitrogen atoms in the urea moiety are highly sensitive to the hydrogen-bonding network. Variations in these shifts compared to solution-state NMR can reveal the effects of crystal packing on the electronic structure.

Molecular dynamics simulations on urea have shown that in a crystalline environment, urea molecules arrange with adjacent molecules having their C-O bonds either parallel or antiparallel. nih.gov The N-H protons of the urea group are expected to show broad signals in ¹H solid-state NMR due to strong dipolar coupling, and their chemical shifts would be indicative of their participation in hydrogen bonds. vulcanchem.com The naphthyl group's aromatic carbons would exhibit a range of chemical shifts influenced by π-π stacking interactions with neighboring molecules, a common feature for such planar moieties. vulcanchem.com The methoxyethyl chain introduces conformational flexibility, and solid-state NMR can probe the dynamics of this group, such as rotation around the C-C and C-O bonds, even in the solid state.

Raman spectroscopy complements solid-state NMR by providing information about the vibrational modes of the molecule. These modes are sensitive to both the intramolecular structure and intermolecular forces. For this compound, key Raman bands would be associated with the urea core, the naphthyl group, and the methoxyethyl side chain.

The urea moiety has characteristic vibrational modes, including the C=O stretching, C-N stretching, and N-H bending vibrations. The C=O stretching vibration, typically observed around 1640 cm⁻¹ for similar urea compounds, is particularly sensitive to hydrogen bonding. vulcanchem.com A shift to lower wavenumbers in the solid state compared to a non-hydrogen-bonding solvent would indicate strong intermolecular hydrogen bonding involving the carbonyl oxygen. The symmetric C-N stretching mode in solid urea is reported around 1010 cm⁻¹, and its position can be influenced by the crystalline environment. researchgate.netazom.com

The naphthyl group will exhibit a series of characteristic Raman bands corresponding to aromatic C-H stretching, C-C ring stretching, and ring breathing modes. The positions and intensities of these bands can be influenced by crystal packing and π-π stacking interactions. The methoxyethyl group will have its own set of vibrational modes, including C-H stretching and bending, as well as C-O stretching vibrations.

Molecular dynamics simulations of urea in aqueous solutions have highlighted the role of hydrogen bonding and the tendency to form ordered clusters, which precedes crystallization. nih.govnih.gov In the solid state of this compound, similar strong hydrogen bonding is expected to dominate the intermolecular interactions, influencing both the NMR chemical shifts and the Raman vibrational frequencies.

While detailed experimental data for this compound is not available, the table below provides expected characteristic spectroscopic features based on the analysis of urea and analogous compounds.

Spectroscopic Feature Technique Expected Observation Structural/Dynamic Insight
Carbonyl Carbon (C=O) Chemical ShiftSolid-State ¹³C NMRShifted compared to solutionIndicates strength of hydrogen bonding
Urea Nitrogen (N-H) Chemical ShiftsSolid-State ¹⁵N NMRTwo distinct signalsReflects different hydrogen bond environments
Naphthyl Carbon Chemical ShiftsSolid-State ¹³C NMRSpread of aromatic signalsProvides information on π-π stacking
C=O Stretching VibrationRaman SpectroscopyApprox. 1640 cm⁻¹Sensitive to hydrogen bond strength
Symmetric C-N StretchingRaman SpectroscopyApprox. 1000-1010 cm⁻¹Influenced by crystal packing
N-H Stretching VibrationsRaman SpectroscopyBroad band ~3300 cm⁻¹Confirms participation in hydrogen bonding

Computational and Theoretical Investigations of 1 2 Methoxyethyl 3 1 Naphthyl Urea

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict various chemical attributes. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.

For 1-(2-Methoxyethyl)-3-(1-naphthyl)urea, the HOMO is expected to be localized primarily on the electron-rich 1-naphthyl ring and the urea (B33335) moiety, which can donate electron density. The LUMO, conversely, is likely distributed over the electrophilic carbonyl group of the urea and the aromatic system. The substituent groups—the electron-donating methoxyethyl group and the extensive π-system of the naphthalene (B1677914) ring—modulate the energy levels of these orbitals. rsc.org

Chemical reactivity indices, derived from the electronic structure, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A lower HOMO-LUMO gap generally corresponds to lower hardness and higher reactivity.

Table 1: Representative Frontier Molecular Orbital Data and Chemical Reactivity Indices for this compound (Theoretical) This table presents theoretical values calculated using DFT methods as an illustration of typical results.

ParameterValue (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.65Indicator of chemical stability and reactivity
Ionization Potential (I)5.85Approximated as -EHOMO
Electron Affinity (A)1.20Approximated as -ELUMO
Hardness (η)2.33(I - A) / 2; Resistance to change in electron distribution
Electronegativity (χ)3.53(I + A) / 2; Electron-attracting power
Electrophilicity Index (ω)2.68χ² / (2η); Global electrophilic nature

Electrostatic Potential Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. researchgate.net

In this compound, the MEP surface would show distinct regions of varying potential. The most negative potential (typically colored red) is concentrated around the carbonyl oxygen atom of the urea group, indicating its high electron density and propensity to act as a hydrogen bond acceptor. researchgate.net Regions of positive potential (typically colored blue) are found around the N-H protons of the urea group, highlighting their role as hydrogen bond donors. The naphthyl group presents a largely neutral or weakly negative region due to its delocalized π-electrons, making it suitable for hydrophobic and π-π stacking interactions. vulcanchem.com The ether oxygen in the methoxyethyl group also contributes a region of negative potential. This charge distribution is crucial for understanding how the molecule interacts with solvents and biological targets. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnist.gov These simulations provide detailed information about the conformational flexibility and dynamic behavior of this compound.

The conformation of a flexible molecule like this compound is significantly influenced by its solvent environment. cdnsciencepub.comnih.gov The methoxyethyl chain and the rotational freedom around the C-N bonds of the urea linker allow the molecule to adopt various shapes.

In a polar protic solvent like water, the molecule would likely adopt conformations that maximize hydrogen bonding between the urea's N-H and C=O groups and the surrounding water molecules. The hydrophobic naphthyl group may induce local ordering of water molecules or be shielded from the solvent. In nonpolar solvents, intramolecular hydrogen bonding between the urea N-H and the methoxy (B1213986) group's ether oxygen might become more favorable, leading to more compact or folded conformations. researchgate.net MD simulations can track these conformational changes and quantify the influence of different solvents on the molecule's preferred shapes.

The conformational free energy landscape is a map that represents the relative free energies of all possible conformations of a molecule. researchgate.net By exploring this landscape, one can identify the most stable low-energy conformations (local minima) and the energy barriers that separate them (transition states). nih.govresearchgate.net

For this compound, the landscape would reveal several stable conformers. These could differ in the orientation of the naphthyl ring relative to the urea plane and the folding of the methoxyethyl chain. Techniques like metadynamics can be used in conjunction with MD simulations to enhance the sampling of the conformational space and construct an accurate free energy landscape. nih.govchemrxiv.org Understanding this landscape is critical, as the specific conformation adopted by the molecule upon binding to a protein target may not be its lowest-energy state in solution.

Ligand-Protein Docking and Binding Energy Predictions for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the interaction between a potential drug molecule and its biological target. nih.gov

Docking simulations of this compound into a protein's active site would evaluate numerous possible binding poses. The scoring functions used in docking programs estimate the binding affinity by considering factors like electrostatic interactions, hydrogen bonds, and hydrophobic interactions. The urea group is a key pharmacophore, capable of forming multiple hydrogen bonds with amino acid residues like aspartate, glutamate, or asparagine. researchgate.net The planar naphthyl group can engage in favorable π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. vulcanchem.com

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy more accurately. These calculations provide a quantitative prediction of the binding affinity. nih.gov

Table 2: Illustrative Ligand-Protein Docking and Binding Energy Prediction Results (Hypothetical Target) This table shows representative data from a docking simulation of this compound with a hypothetical protein kinase target.

ParameterResultInterpretation
Docking Score-9.5 kcal/molAn estimate of binding affinity; lower scores are more favorable.
Predicted Binding Free Energy (ΔGbind)-10.2 kcal/molA more accurate calculation of the free energy change upon binding.
Key Interacting ResiduesASP 145, LYS 72, PHE 80Amino acids in the binding site forming critical interactions.
Hydrogen BondsUrea N-H with ASP 145 backbone C=O; Urea C=O with LYS 72 side-chain N-HSpecific hydrogen bonds that stabilize the complex.
Hydrophobic InteractionsNaphthyl ring with PHE 80 aromatic ring (π-π stacking)Non-polar interactions contributing to binding affinity.

Identification of Putative Binding Sites and Interaction Modes

The urea moiety is a well-known hydrogen bond donor and acceptor, capable of forming strong interactions with amino acid residues such as aspartate, glutamate, asparagine, and glutamine within a protein's binding pocket. The naphthyl group, being a large, hydrophobic aromatic system, can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The methoxyethyl group can also engage in hydrogen bonding and hydrophobic interactions.

Molecular docking studies on structurally related naphthylurea derivatives have provided insights into their binding modes. For instance, studies on 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea (B124793) derivatives as antagonists of the human adenosine (B11128) A2A receptor (AA2AR) have shown that these compounds dock within the inhibitor binding cavity, engaging in key interactions with specific residues. nih.gov These studies suggest that the naphthyl group often orients itself within a hydrophobic pocket, while the urea functionality forms crucial hydrogen bonds that anchor the ligand to the protein.

Table 1: Potential Interacting Residues and Interaction Types for this compound

Molecular MoietyPotential Interacting ResiduesType of Interaction
Naphthyl GroupPhenylalanine, Tyrosine, Tryptophan, Leucine, Valineπ-π Stacking, Hydrophobic
Urea GroupAspartate, Glutamate, Asparagine, Glutamine, SerineHydrogen Bonding
Methoxyethyl GroupSerine, Threonine, Asparagine, GlutamineHydrogen Bonding, Hydrophobic

This table is illustrative and based on the general chemical properties of the functional groups and findings for similar compounds.

Virtual Screening Methodologies for this compound Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given a validated biological target for this compound, virtual screening could be a powerful tool to discover novel and more potent analogs.

There are two main categories of virtual screening: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. Molecular docking, as described in the previous section, is a primary tool for SBVS. A library of compounds would be docked into the putative binding site of the target, and the compounds would be ranked based on their predicted binding affinity or docking score. This approach can identify structurally diverse compounds that are complementary to the binding site.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be employed. These methods use the structure of a known active ligand, such as this compound, as a template to search for other compounds with similar properties. Common LBVS techniques include similarity searching, where compounds are ranked based on their structural similarity to the query molecule, and pharmacophore modeling, which uses the 3D arrangement of essential chemical features required for biological activity.

The application of virtual screening to functionally annotated compound libraries has been shown to successfully identify compounds that recapitulate known biological functions of target genes. nih.gov For analogs of this compound, a virtual library could be created by systematically modifying its core structure, and these analogs could then be screened against a potential target to prioritize them for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics are powerful computational tools that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. biointerfaceresearch.com These methods are instrumental in optimizing lead compounds and designing new molecules with improved potency and desired properties.

Molecular Descriptor Calculation and Predictive Model Development

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. These descriptors can be categorized into several classes:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, surface area, volume).

Physicochemical Descriptors: Related to properties like lipophilicity (logP), solubility, and electronic properties.

Once a set of descriptors is calculated for a series of compounds with known biological activities, statistical methods are used to develop a predictive model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forests. researchgate.net The goal is to create a robust and predictive model that can accurately estimate the activity of new, untested compounds. For instance, 2D and 3D-QSAR studies on 1,3-disubstituted urea derivatives have successfully generated statistically significant models for their antiproliferative activity. derpharmachemica.com

Table 2: Examples of Molecular Descriptors for QSAR Studies

Descriptor ClassExample DescriptorsInformation Encoded
Constitutional (1D)Molecular Weight, Number of N and O atomsMolecular size and elemental composition
Topological (2D)Wiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity
Geometrical (3D)Molecular Surface Area, Molecular VolumeMolecular shape and size
ElectronicDipole Moment, HOMO/LUMO energiesElectronic distribution and reactivity
HydrophobicLogPLipophilicity and membrane permeability

In Silico Prediction of Biological Activity Profiles for this compound Derivatives

A validated QSAR model can be used for the in silico prediction of the biological activity profiles of derivatives of this compound. By systematically modifying the parent structure—for example, by substituting the naphthyl ring, altering the length or functionality of the methoxyethyl side chain, or replacing the urea linkage—a virtual library of derivatives can be generated.

The previously developed QSAR model can then be applied to this virtual library to predict the biological activity of each derivative without the need for their synthesis and experimental testing. This process allows for the rapid screening of a large number of potential compounds and the prioritization of the most promising candidates for further investigation. For example, QSAR models have been successfully used to predict the anticancer activity of various heterocyclic compounds. researchgate.net

Furthermore, in silico tools can predict a broader range of biological and toxicological properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. unar.ac.id By combining activity predictions from QSAR models with ADMET profiling, researchers can select derivatives of this compound that not only have high predicted potency but also possess favorable drug-like properties. This integrated computational approach significantly enhances the efficiency of the drug discovery process.

Advanced Applications and Future Research Directions for 1 2 Methoxyethyl 3 1 Naphthyl Urea

Development of 1-(2-Methoxyethyl)-3-(1-naphthyl)urea as a Chemical Probe or Research Tool

The development of this compound as a chemical probe offers a valuable avenue for dissecting complex biological processes. Chemical probes are small molecules used to study the function of proteins and biological pathways. The inherent ability of the urea (B33335) moiety to engage in specific hydrogen-bonding interactions makes this compound a candidate for targeting enzymes or receptors. nih.gov

The structure of this compound is composed of key components that could be leveraged for its function as a research tool:

Naphthyl Group: This large, aromatic moiety can participate in hydrophobic and π-stacking interactions within protein binding pockets, potentially conferring selectivity for specific targets. nih.gov

Urea Linkage: Acts as a rigid hydrogen bond donor-acceptor unit, crucial for anchoring the molecule to a target protein. nih.gov

Methoxyethyl Group: This substituent can influence the compound's solubility and cell permeability, which are critical properties for a chemical probe intended for use in cellular assays. evitachem.com

By using this compound as a tool, researchers could investigate the roles of specific proteins in disease, validate new drug targets, and elucidate molecular mechanisms of action.

Scaffold-Based Drug Discovery and Lead Optimization in Pre-Clinical Stages

In modern medicinal chemistry, scaffold-based drug discovery is a cornerstone strategy for developing new therapeutic agents. This approach involves using a core molecular structure—a scaffold—that can be systematically modified to create a library of related compounds with optimized drug-like properties. The aryl urea structure, as seen in this compound, is a well-established and valuable scaffold in this context. nih.govmdpi.com

The compound serves as an excellent starting point for lead optimization for several reasons:

Proven Pharmacophore: The urea functionality is present in numerous clinically approved drugs, including the multi-kinase inhibitor sorafenib, highlighting its therapeutic relevance. nih.govnih.gov

Structural Versatility: The naphthyl and methoxyethyl groups can be readily substituted with other chemical moieties to fine-tune activity, selectivity, and pharmacokinetic properties. evitachem.com For instance, modifying the substitution pattern on the naphthyl ring or altering the length and composition of the ethyl chain could lead to derivatives with improved potency or reduced off-target effects.

Multitarget Potential: Aryl urea scaffolds have been successfully employed to design inhibitors that act on multiple targets, a strategy that is increasingly important for treating complex diseases like cancer. nih.gov

The pre-clinical development process would involve synthesizing analogues of this compound and evaluating them in a cascade of in vitro and in vivo assays to identify promising drug candidates.

Table 1: Potential Research Applications of this compound

Research Area Specific Application Rationale Based on Chemical Structure
Medicinal Chemistry Lead compound for drug development. The aryl urea scaffold is a known pharmacophore in approved drugs. nih.govnih.gov
Chemical Biology Chemical probe to study enzyme or receptor function. The urea group forms hydrogen bonds, and the naphthyl group allows for specific hydrophobic interactions. nih.gov
Agricultural Chemistry Development of novel herbicides or pesticides. Urea derivatives are a known class of agrochemicals; the specific structure may offer new modes of action. evitachem.com

| Materials Science | Monomer for creating novel polymers or functional materials. | The compound's unique structure could be investigated for use in advanced polymers. evitachem.com |

Potential in Supramolecular Chemistry and Materials Science (e.g., Self-Assembly, Anion Binding)

Beyond its biological potential, the structure of this compound is well-suited for applications in supramolecular chemistry and materials science. evitachem.com Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-stacking.

The key molecular features enabling these applications are:

Hydrogen Bonding: The two N-H groups and the carbonyl oxygen of the urea moiety are excellent hydrogen bond donors and acceptors, respectively. This allows the molecules to link together in predictable, chain-like, or more complex architectures, a process known as self-assembly.

π-Stacking: The planar naphthalene (B1677914) ring can stack with other aromatic systems, providing additional stability to self-assembled structures. Research on similar compounds has shown that N,N'-dinaphthylurea derivatives can form well-ordered π-stacked arrays. nih.gov

These properties could be harnessed to design novel materials. For example, self-assembling derivatives could form gels, liquid crystals, or nanofibers. Furthermore, the hydrogen-bonding capabilities of the urea group make it an effective motif for binding anions, which could lead to the development of sensors or transporters for specific negatively charged ions.

Future Trajectories in Synthetic Methodology and Derivatization

The synthesis of this compound typically follows a reliable chemical pathway. evitachem.com The most common method involves the reaction of 1-naphthyl isocyanate with 2-methoxyethylamine (B85606) in a nucleophilic addition reaction. evitachem.comnih.gov While effective, future research in synthetic methodology could focus on developing more sustainable and safer routes, potentially avoiding hazardous reagents like phosgene (B1210022), which is sometimes used to generate the isocyanate precursor. nih.gov

Future work on derivatization will be crucial for exploring the full potential of this chemical scaffold. A systematic structure-activity relationship (SAR) study would involve creating a library of analogues by:

Modifying the Naphthyl Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) at different positions on the naphthalene ring to probe interactions with target proteins.

Altering the Side Chain: Replacing the methoxyethyl group with other functionalities to modulate solubility, metabolic stability, and target engagement. This could include incorporating different ethers, amines, or even fluorinated alkyl chains.

N-Substitution on the Urea: Adding substituents to the urea nitrogens can drastically alter the molecule's conformation and hydrogen-bonding patterns, as demonstrated by studies showing that N-methylation can disrupt planarity and increase solubility. nih.gov

These new derivatives would be essential for lead optimization in drug discovery and for tuning the properties of supramolecular materials.

Exploration of Uncharted Biological Targets and Mechanistic Hypotheses for this compound

While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to other bioactive urea compounds allows for the formulation of several mechanistic hypotheses. Urea-based molecules are known to inhibit a wide range of enzymes and signaling pathways. nih.gov

Potential biological targets and mechanisms include:

Kinase Inhibition: Many kinase inhibitors, such as sorafenib, feature an aryl urea scaffold that binds to the ATP-binding pocket of protein kinases. nih.gov The naphthyl group of this compound could similarly occupy the hydrophobic regions of a kinase active site.

Disruption of Protein-Protein Interactions: The urea motif can mimic peptide bonds and disrupt protein-protein interfaces that are critical for pathological signaling cascades.

Modulation of Nuclear Receptors: The hydrophobic naphthyl group is a classic feature of molecules that interact with nuclear hormone receptors.

Mitochondrial Effects: Recent studies on other urea analogues have revealed that they can exert cytotoxic effects on cancer cells by uncoupling mitochondrial oxidative phosphorylation, leading to a shift in cellular energy metabolism. nih.gov This represents a compelling, and as yet unexplored, potential mechanism for this compound.

Future research should employ target identification techniques to screen this compound against panels of kinases, proteases, and other enzymes to uncover its primary biological partners.

Integration of High-Throughput Omics Technologies in Understanding this compound's Biological Effects

To gain a comprehensive understanding of how this compound affects biological systems, the integration of high-throughput "omics" technologies is indispensable. nih.gov These technologies allow for the global measurement of different types of molecules within a cell or organism, providing an unbiased, system-wide view of a compound's effects. nih.gov

Key omics approaches and their potential applications include:

Transcriptomics (e.g., RNA-seq): This would reveal changes in gene expression in cells treated with the compound, helping to identify affected signaling pathways and biological processes. For instance, upregulation of stress-response genes could point to a specific mechanism of toxicity or action.

Proteomics: By quantifying changes in protein levels and post-translational modifications, proteomics can identify the direct protein targets of the compound or downstream effects on protein networks.

Metabolomics: This technique analyzes changes in small-molecule metabolites, which can provide a functional readout of cellular status. For example, a shift in ATP and lactate (B86563) levels could confirm the mitochondrial uncoupling hypothesis. nih.gov

Integrative Multi-Omics Analysis: The true power lies in combining these datasets. nih.gov For example, integrating transcriptomic and proteomic data can reveal whether changes in mRNA levels translate to corresponding changes in protein abundance, providing a more robust understanding of the cellular response. This approach has been used to identify biomarkers and understand disease mechanisms, demonstrating its potential for chemical biology research. nih.gov

By applying these technologies, researchers can move beyond a single-target view and build a holistic model of the biological impact of this compound, accelerating its development as a research tool or therapeutic lead.

Table 2: Investigating Mechanisms with Omics Technologies

Mechanistic Hypothesis Relevant Omics Technology Potential Findings
Kinase Inhibition Proteomics (Phosphoproteomics) Identification of changes in protein phosphorylation patterns downstream of a target kinase.
Mitochondrial Uncoupling Metabolomics Alterations in levels of ATP, ADP, AMP, lactate, and intermediates of the Krebs cycle. nih.gov
DNA Interaction/Damage Transcriptomics Upregulation of DNA damage response genes (e.g., p53 pathway). nih.gov

| Immune Modulation | Multi-omics of co-culture systems | Changes in cytokine profiles (Proteomics) and immune cell gene expression (Transcriptomics). nih.gov |

Table 3: Chemical Compounds Mentioned

Compound Name Class
This compound Aryl Urea
Sorafenib Aryl Urea, Kinase Inhibitor
Glibenclamide (Glyburide) Sulfonylurea
Suramin Symmetrical Urea
N-Methyl-N-1-naphthyl urea Aryl Urea

Q & A

Q. What crystallographic techniques resolve its solid-state conformation?

  • Methods :
  • Grow single crystals via vapor diffusion (ethanol/water). Collect X-ray data (Cu-Kα radiation, 100 K) .
  • Refine structures using SHELXL; analyze hydrogen-bonding networks (e.g., urea-to-backbone interactions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)-3-(1-naphthyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)-3-(1-naphthyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.